molecular formula C18H22F2N4O B6713610 N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide

N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide

Cat. No.: B6713610
M. Wt: 348.4 g/mol
InChI Key: TWYRDVUXYRQFMM-UHFFFAOYSA-N
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Description

N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c1-12(15-3-2-14(19)10-16(15)20)11-21-18(25)24-8-5-13(6-9-24)17-4-7-22-23-17/h2-4,7,10,12-13H,5-6,8-9,11H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYRDVUXYRQFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCC(CC1)C2=CC=NN2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:

    Formation of the 2,4-difluorophenylpropyl intermediate: This step involves the reaction of 2,4-difluorobenzene with propyl bromide in the presence of a base such as potassium carbonate to form 2,4-difluorophenylpropane.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone under acidic conditions.

    Coupling of intermediates: The 2,4-difluorophenylpropyl intermediate is then coupled with the pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the piperidine ring: The final step involves the cyclization of the coupled intermediate with piperidine-1-carboxylic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Chemical Biology: The compound serves as a probe for investigating cellular pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-difluorophenyl)ethyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
  • N-[2-(2,4-difluorophenyl)methyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
  • N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-3-yl)piperidine-1-carboxamide

Uniqueness

N-[2-(2,4-difluorophenyl)propyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both fluorinated aromatic and pyrazole moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

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